molecular formula C13H11FO2 B6371181 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol CAS No. 1261951-79-4

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371181
CAS No.: 1261951-79-4
M. Wt: 218.22 g/mol
InChI Key: GTVYBSJMCHHDFN-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the second position of the phenol ring

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(14)6-9/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVYBSJMCHHDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683755
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-79-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the fluorination of 4-hydroxy-2-methylphenol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, hydroxylation, and methylation, followed by purification using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a hydroxyphenyl derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid
  • 3-Fluoro-4-hydroxyphenylmethylurea

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol is unique due to the presence of both a fluorine atom and a methyl group on the phenol ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For example, the methyl group can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and selectivity in chemical reactions.

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